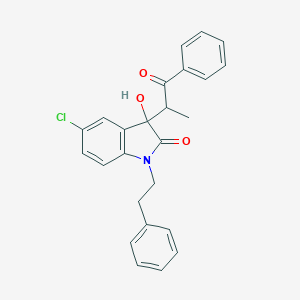
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole-based compounds. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases due to its ability to protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for drug development. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify specific targets for its anticancer and neuroprotective effects. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for other diseases beyond cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2-phenylacetonitrile, which is reacted with ethyl chloroacetate to form 2-phenylacetoacetic acid ethyl ester. This intermediate is then condensed with 2-phenylethylamine to form 2-(2-phenylethyl)-3-oxobutanoic acid ethyl ester. The final step involves a cyclization reaction using thionyl chloride and sodium hydroxide to form the target compound.
Applications De Recherche Scientifique
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research, particularly in the field of drug discovery and development. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C25H22ClNO3 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C25H22ClNO3/c1-17(23(28)19-10-6-3-7-11-19)25(30)21-16-20(26)12-13-22(21)27(24(25)29)15-14-18-8-4-2-5-9-18/h2-13,16-17,30H,14-15H2,1H3 |
Clé InChI |
WVJYHISCQIDKMU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)